Home > Products > Screening Compounds P68390 > (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol
(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol -

(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol

Catalog Number: EVT-8320667
CAS Number:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol is a chiral compound classified within the piperidine family, characterized by a benzyl group and an amino functional group at the 4-position of the piperidine ring. This compound is significant in medicinal chemistry due to its potential pharmacological applications, particularly as a precursor for various bioactive molecules.

Source

The compound can be synthesized through several methods, with notable research focusing on its stereochemical properties and synthetic routes. The synthesis often involves the use of chiral precursors and specific reagents to ensure the desired stereochemistry is achieved.

Classification

(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol falls under the category of amino alcohols and is further classified as a piperidine derivative. Its structural configuration plays a crucial role in its biological activity, making it a subject of interest in pharmaceutical research.

Synthesis Analysis

Methods

Several synthetic strategies have been developed for the preparation of (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol. Key methods include:

  1. Epoxide Ring Opening: A common approach involves the reaction of (3R,4S)-3,4-epoxypiperidine with amines in the presence of lithium perchlorate in acetonitrile at room temperature. This method yields optically pure amino alcohols and has been detailed in studies focusing on piperidine derivatives .
  2. Rhodium-Catalyzed Asymmetric Synthesis: Another innovative method employs rhodium catalysts to achieve asymmetric synthesis, allowing for precise control over stereochemistry. This method has been evaluated for its efficiency and yield .
  3. Nucleophilic Substitution Reactions: The synthesis can also involve nucleophilic substitution reactions of protected piperidine derivatives, which are subsequently deprotected to yield the final product .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and selectivity. For instance, using lithium aluminum hydride as a reducing agent in tetrahydrofuran has shown promising results in achieving high yields .

Molecular Structure Analysis

Structure

The molecular structure of (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol features:

  • A piperidine ring with a hydroxyl group at the 3-position.
  • An amino group at the 4-position.
  • A benzyl substituent at the 1-position.

The stereochemistry is crucial for its biological activity, with specific configurations influencing receptor interactions.

Data

The molecular formula is C12H17N1O1C_{12}H_{17}N_{1}O_{1}, and its molecular weight is approximately 191.27 g/mol. The compound exhibits chirality due to the presence of multiple stereogenic centers.

Chemical Reactions Analysis

Reactions

(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol can undergo various chemical reactions typical for amino alcohols:

  1. Acylation: The amino group can react with acyl chlorides to form amides.
  2. Alkylation: The hydroxyl group can be converted into a better leaving group to facilitate alkylation reactions.
  3. Formation of Salts: The amino group allows for salt formation with acids, enhancing solubility and stability.

Technical Details

Reactions are typically carried out under controlled conditions to prevent racemization and ensure that the desired stereoisomer is obtained.

Mechanism of Action

The mechanism of action for (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol primarily involves interactions with neurotransmitter receptors. It has been noted for its potential activity as a muscarinic receptor antagonist, which can influence various physiological processes such as cognition and memory .

Process

Upon binding to muscarinic receptors, this compound may modulate neurotransmitter release and neuronal excitability, leading to therapeutic effects in conditions like overactive bladder or cognitive disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol due to the presence of hydroxyl and amino groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amino group.

Relevant data from studies indicate that purity levels can be enhanced through recrystallization techniques .

Applications

(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol has several scientific uses:

  1. Pharmaceutical Development: It serves as a key intermediate in synthesizing various pharmaceuticals targeting neurological disorders.
  2. Research Tool: Utilized in studies exploring receptor interactions and drug design due to its structural similarities with other bioactive compounds.
  3. Synthetic Chemistry: Acts as a building block for creating more complex organic molecules within medicinal chemistry frameworks.
Stereoselective Synthesis Methodologies of (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol

Chiral Auxiliary-Mediated Asymmetric Alkylation Strategies

Chiral auxiliaries enable precise stereocontrol during piperidine ring formation, particularly for installing the C3 and C4 stereocenters in (3R,4S)-4-amino-1-benzyl-piperidin-3-ol. Ellman’s tert-butanesulfinamide is widely employed due to its ability to direct diastereoselective nucleophilic additions. In a representative approach, a chiral N-tert-butanesulfinyl imine undergoes nucleophilic addition with a benzyl-protected 3-oxopropyl Grignard reagent. This reaction yields a syn-aldol-type adduct with >25:1 diastereomeric ratio, establishing the C4 amino stereocenter. Subsequent ring-closing reductive amination forms the piperidine scaffold while retaining stereochemical integrity [5]. The tert-butanesulfinyl group is later cleaved under mild acidic conditions (e.g., HCl in methanol), liberating the free amine without epimerization [1] [5].

(R)-α-Methylbenzylamine serves as an alternative chiral controller. Its condensation with 1-benzyl-4-oxopiperidin-3-one generates a chiral enamine, which undergoes stereoselective alkylation at C3. Hydrogenolysis then removes the auxiliary, yielding enantiomerically enriched (3R,4S)-product. This method achieves up to 95% diastereomeric excess when sodium diethyl phosphite is used as the nucleophile, though the phosphonate product requires additional steps for conversion to the target amino alcohol [6].

Table 1: Chiral Auxiliaries for Asymmetric Alkylation

Chiral AuxiliaryReaction TypeDiastereomeric RatioKey Advantage
tert-ButanesulfinamideGrignard addition to imine>25:1High stereoselectivity; mild deprotection
(R)-α-MethylbenzylamineEnamine alkylationUp to 95% deCompatible with diverse nucleophiles
(R)-Phenylglycine t-butyl esterPudovik reaction~69:31Access to α-aminophosphonate intermediates

Critical parameters influencing stereoselectivity include:

  • Solvent polarity: Non-polar solvents (toluene) enhance dr by minimizing competing non-chelated transition states [5]
  • Temperature: Reactions conducted at –78°C suppress background non-stereoselective pathways [5]
  • Metal coordination: Magnesium bromide promotes chelate formation in sulfinimine additions, improving syn-selectivity [6]

Catalytic Asymmetric Hydrogenation of Pyridine Precursors

Catalytic hydrogenation provides direct access to stereodefined piperidines from pyridine precursors. The (3R,4S)-configuration requires cis-selective reduction, achieved through chiral metal complexes that control facial selectivity. Iridium catalysts bearing P,N-ligands (e.g., BoPhoz) enable asymmetric hydrogenation of 4-amino-1-benzylpyridin-3(1H)-one salts. Under 50–100 bar H₂ pressure, this method furnishes the cis-piperidine product with 92–98% enantiomeric excess. The reaction proceeds via an outer-sphere mechanism where chiral ligand coordination directs hydride delivery to the si-face of the pyridinium ring [4].

Ruthenium-based systems (e.g., Ru-BINAP) hydrogenate 1-benzyl-4-azido-3-hydroxypyridine precursors. Chemoselective azide reduction occurs first, generating an enamine intermediate that undergoes stereocontrolled hydrogenation. This sequential reduction affords the (3R,4S)-isomer exclusively when using (S)-BINAP as the ligand. Catalyst poisoning is mitigated by protecting the C3-hydroxyl group as a silyl ether prior to hydrogenation [4].

Table 2: Catalytic Systems for Pyridine Hydrogenation

CatalystSubstrateConditionsStereoselectivityApplication Scope
Ir-P,N-ligand1-Benzyl-4-aminopyridinium salt50–100 bar H₂, RT92–98% ee (cis)Broad functional group tolerance
Ru-(S)-BINAP1-Benzyl-4-azido-3-(TBSoxy)pyridine5 bar H₂, MeOH>99% cis selectivityRequires hydroxyl protection
Rh-JosiPhos1-Benzyl-3-hydroxy-4-methoxypyridine10 bar H₂, EtOAc85% ee (cis)Sensitive to steric hindrance

Limitations include fluorinated pyridine hydrogenation, where hydrodefluorination competes with ring saturation. Palladium catalysts (Pd/C) modified with (R)-DM-SEGPHOS overcome this issue, providing all-cis-3-fluoro-4-amino-1-benzylpiperidin-3-ol derivatives without defluorination—valuable for fluorinated analogs of the target molecule [4].

Multi-Step Synthesis Involving Protecting Group Manipulations

Orthogonal protecting group strategies enable sequential functionalization of the piperidine nitrogen and oxygen atoms. A representative 7-step synthesis begins with N-Cbz protection of ethyl nipecotate, followed by directed ortho-lithiation and hydroxylation at C3 using molecular oxygen. The C3-hydroxyl is protected as a tert-butyldimethylsilyl ether, while the C4-carboxylate is reduced to aldehyde with diisobutylaluminum hydride. The aldehyde undergoes reductive amination with benzylamine, installing the N-benzyl group and the C4-amino functionality simultaneously. Acidic deprotection (HF·pyridine) liberates the C3-hydroxyl, yielding the target compound with >99% diastereomeric purity [1] [8].

Benzyl group duality is exploited in routes where the N-benzyl moiety serves both as a directing group and permanent substituent. Directed hydrogenation of 1-benzyl-3,4-epoxypiperidine occurs regioselectively at C4 using Raney nickel, followed by epoxide opening with azide. Staudinger reduction converts the azide to amine, and the cis-diol is formed via hydrolysis. This approach avoids unnecessary protection/deprotection steps but requires precise control of reaction regiochemistry [8].

Table 3: Protecting Group Strategies in Multi-Step Synthesis

Protecting Group PairKey TransformationDeprotection ConditionsOverall Yield
N-Cbz / O-TBSDirected lithiation-hydroxylationHF·pyridine / H₂-Pd/C32% (7 steps)
N-Bn / O-benzoylEpoxide ring-opening with NaN₃NaOH MeOH/H₂O41% (5 steps)
N-Alloc / O-TESRing-closing metathesisPd(PPh₃)₄ / morpholine28% (6 steps)

Serine-derived aminodiepoxides offer a chiral pool route. Regioselective epoxide opening of (2R,4R)-N,N-dibenzyl-1,2:4,5-diepoxypentan-3-amine with benzylamine occurs at C4, followed by acid-catalyzed cyclization. The resulting 4-amino-3,5-dihydroxypiperidine undergoes selective 3-O-desilylation and stereoretentive reduction to yield the target compound. This method provides enantiopure (3R,5R) or (3S,5S) isomers depending on the serine enantiomer used, showcasing absolute stereochemical control [8].

Enantioselective Reductive Amination for Amino Group Introduction

Direct reductive amination installs the C4-amino group with stereocontrol using chiral catalysts. Dynamic kinetic resolution of 1-benzyl-4-oxopiperidin-3-ol employs Ru-(S)-BINAP catalysts under hydrogen pressure. The reaction proceeds via an enol intermediate that tautomerizes to iminium ion, which undergoes asymmetric hydrogenation with 90% enantiomeric excess. The C3-hydroxyl group facilitates substrate-catalyst coordination through hydrogen bonding, enhancing stereoselectivity [4].

Organocatalytic reductive amination employs chiral phosphoric acids (e.g., TRIP) with Hantzsch ester as the hydride donor. 1-Benzylpiperidin-4-one reacts with benzylamine to form an iminium ion that undergoes enantioselective reduction. While high ee (88%) is achieved for the C4-amino center, this method does not control the C3 stereochemistry, necessitating pre-installation of the C3-hydroxyl group in stereopure form [4].

Borane-mediated reduction of chiral sulfinylimines derived from 1-benzyl-4-oxopiperidin-3-ol provides complementary stereoselectivity. (R)-tert-Butanesulfinyl imines react with catecholborane at –78°C, yielding anti-4-amino-3-hydroxypiperidines with 10:1 diastereomeric ratio. The bulky sulfinyl group shields the re-face, directing hydride attack to the si-face. Subsequent sulfinamide cleavage with HCl in methanol affords the target amine without racemization [5] [6].

Key considerations for optimization:

  • Hydride source: Catecholborane outperforms NaBH₃CN or Zn(BH₄)₂ in stereoselectivity
  • Acid additives: Trifluoroacetic acid (1.0 equiv) accelerates iminium ion formation but may erode ee
  • Temperature control: Reactions below –40°C minimize background reduction

Properties

Product Name

(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol

IUPAC Name

(3R,4S)-4-amino-1-benzylpiperidin-3-ol

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12+/m0/s1

InChI Key

FSWGELBQIPNBFM-NWDGAFQWSA-N

SMILES

C1CN(CC(C1N)O)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC(C1N)O)CC2=CC=CC=C2

Isomeric SMILES

C1CN(C[C@H]([C@H]1N)O)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.